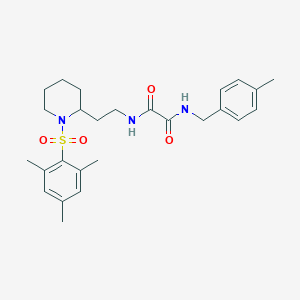

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound that features a piperidine ring, a mesitylsulfonyl group, and an oxalamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Derivative: The piperidine ring is functionalized with a mesitylsulfonyl group. This can be achieved through sulfonylation reactions using mesitylsulfonyl chloride in the presence of a base such as triethylamine.

Alkylation: The mesitylsulfonyl piperidine is then alkylated with an appropriate alkyl halide to introduce the ethyl linker.

Oxalamide Formation: The final step involves the reaction of the alkylated piperidine with oxalyl chloride and 4-methylbenzylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxalamide moiety can be reduced to amines under appropriate conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Substituted piperidine derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide serves as a versatile building block in the synthesis of more complex molecules. Its functional groups facilitate reactions that can lead to the development of novel compounds with tailored properties.

Biology

- Biochemical Probe : The compound is being investigated for its potential as a biochemical probe in various biological systems. Its ability to interact selectively with certain proteins or enzymes makes it a candidate for studying biochemical pathways.

Medicine

- Pharmacological Properties : Research indicates that this compound may possess anti-inflammatory and analgesic effects, making it relevant in the development of new therapeutic agents for pain management and inflammatory diseases. Ongoing studies are exploring its efficacy against various disease models, particularly in neuropharmacology.

Industry

- Material Development : In industrial applications, the compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to enhance product performance.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of similar structures exhibit significant anti-inflammatory activity in vitro, indicating potential for treating inflammatory disorders.

- Neuropharmacological Research : The compound has been referenced in patent literature related to serotonin receptor activity, suggesting applications in treating neurological disorders such as depression or anxiety.

Mécanisme D'action

The mechanism of action of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The mesitylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The oxalamide moiety may contribute to the compound’s stability and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

N1-(2-(1-(tosyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(benzyl)oxalamide: Similar structure but with a benzyl group instead of a 4-methylbenzyl group.

Uniqueness

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is unique due to the presence of the mesitylsulfonyl group, which can impart distinct chemical and biological properties. The combination of the piperidine ring and oxalamide moiety further enhances its potential as a versatile compound in various applications.

Activité Biologique

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C23H31N3O4S

- Molecular Weight : 477.64 g/mol

The structure features a piperidine ring substituted with a mesitylsulfonyl group and an oxalamide moiety, which are pivotal in its biological interactions.

Preliminary studies suggest that this compound acts as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and memory function. This interaction positions the compound as a candidate for neuropharmacological research, particularly in conditions related to cognitive dysfunction and neurodegeneration.

Neuropharmacological Potential

The NMDA receptor antagonism indicates potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. By modulating glutamatergic transmission, this compound may help alleviate symptoms associated with these conditions. Additionally, its unique structural features may confer distinct biological activities not observed in other similar compounds.

Case Studies and Experimental Data

A recent study highlighted the synthesis and evaluation of derivatives of piperidinyl oxalamides, demonstrating their potential against multiple biological targets. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, suggesting effective cytotoxicity .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Target Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 2.00 ± 0.03 | NMDA receptor antagonist |

| Compound B | HepG2 | 5.00 ± 0.01 | Apoptosis induction via caspase activation |

| Compound C | PC3 | 3.50 ± 0.05 | Inhibition of cell cycle progression |

Pharmacokinetics and ADMET Properties

In silico assessments have been conducted to evaluate the pharmacokinetic properties of this compound. These studies suggest favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, indicating its viability as a therapeutic agent .

Propriétés

IUPAC Name |

N'-[(4-methylphenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O4S/c1-18-8-10-22(11-9-18)17-28-26(31)25(30)27-13-12-23-7-5-6-14-29(23)34(32,33)24-20(3)15-19(2)16-21(24)4/h8-11,15-16,23H,5-7,12-14,17H2,1-4H3,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAPTNCCZIPAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.